N-Ethylformamide chemical properties and structure
N-Ethylformamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of N-Ethylformamide. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental methodologies are provided, and key workflows are visualized using Graphviz diagrams.
Chemical Properties and Structure
N-Ethylformamide is a polar organic compound classified as a secondary amide. It is a colorless to light yellow transparent liquid that is utilized as a versatile solvent and a chemical intermediate in various industrial and pharmaceutical applications.[1][2] Its ability to participate in hydrogen bonding influences its reactivity and interactions with other substances.
Structural Information
The structural details of N-Ethylformamide are fundamental to understanding its chemical behavior. Key identifiers and representations are provided below.
Caption: Chemical structure and key identifiers of N-Ethylformamide.
Physicochemical Properties
A summary of the key physicochemical properties of N-Ethylformamide is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 73.09 g/mol | [3] |
| Density | 0.950 g/mL at 20 °C | [3] |
| Boiling Point | 202-204 °C | [3] |
| Melting Point | -78 °C (estimate) | [4] |
| Flash Point | 113 °C (closed cup) | [3] |
| Refractive Index | n20/D 1.432 | [3] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of N-Ethylformamide.
Synthesis of N-Ethylformamide
A common method for the synthesis of N-substituted formamides is the reaction of an amine with a formylating agent. The following protocol is a generalized procedure based on the reaction of ethylamine (B1201723) with a suitable formylating agent such as methyl formate (B1220265) or formic acid.[5][6]
Reaction:
CH₃CH₂NH₂ + HCOOR → HCONHCH₂CH₃ + ROH (where R = H, CH₃, etc.)
Caption: A generalized workflow for the synthesis of N-Ethylformamide.
Detailed Methodology:
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Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with ethylamine dissolved in a suitable solvent (or neat).
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Addition of Formylating Agent: The formylating agent (e.g., methyl formate or formic acid) is added dropwise to the stirred solution of ethylamine. The reaction can be exothermic, so cooling with an ice bath may be necessary to maintain the desired reaction temperature.
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Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, any excess reactants and volatile byproducts are removed under reduced pressure. If formic acid is used, a neutralization step with a mild base may be required.
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Purification: The crude N-Ethylformamide is purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Purification of N-Ethylformamide
For commercially available or synthesized N-Ethylformamide, purification is typically achieved through distillation.
Methodology:
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Initial Assessment: An initial assessment of the purity can be performed using techniques like Gas Chromatography (GC) or Infrared (IR) spectroscopy.
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Distillation: If impurities are detected, the N-Ethylformamide is subjected to fractional distillation. The main fraction is collected at its boiling point (202-204 °C at atmospheric pressure). For heat-sensitive impurities, distillation under reduced pressure is recommended.
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Purity Verification: The purity of the collected fraction should be verified using analytical techniques such as GC or NMR spectroscopy.
Spectroscopic Characterization
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of N-Ethylformamide.
¹H NMR Spectroscopy Protocol:
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Sample Preparation: A small amount of purified N-Ethylformamide is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A typical concentration is 5-25 mg of sample in 0.5-0.7 mL of solvent.
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Data Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
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Data Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to confirm the presence of the ethyl and formyl protons.
FT-IR spectroscopy is used to identify the functional groups present in N-Ethylformamide.
FT-IR Spectroscopy Protocol:
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Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band).
Caption: General workflow for the purification and characterization of N-Ethylformamide.
Safety and Handling
N-Ethylformamide is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and serious eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: Lab coat and appropriate protective clothing.
Handling and Storage:
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Keep away from heat, sparks, open flames, and hot surfaces.
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Store in a well-ventilated place. Keep cool.
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Keep container tightly closed.
Applications
N-Ethylformamide is an important organic chemical raw material and intermediate. Its primary applications include:
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Solvent: It is a good organic solvent used in drug synthesis, fiber spinning, and for photographic chemicals.[4]
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Chemical Intermediate: It is used in the production of pharmaceuticals, dyestuffs, and spices.[2][4]
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Electrolysis and Electroplating: It finds use in the electrolysis and electroplating industries.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. N-ETHYLFORMAMIDE | 627-45-2 [chemicalbook.com]
- 3. US5527963A - Production of N-vinylformamide - Google Patents [patents.google.com]
- 4. CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
